4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a complex organic compound with the molecular formula C19H25N3O7S2 It is characterized by its unique structure, which includes multiple functional groups such as sulfonamide and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.
Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Introduction of the Bis(2-methoxyethyl)sulfamoyl Group: The final step involves the reaction of the amine with bis(2-methoxyethyl)sulfamoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and benzamide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a tool in biochemical research.
Industrial Applications: It is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins, affecting their function. Additionally, the benzamide moiety can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[bis(2-methoxyethyl)sulfamoyl]-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide
- **4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid
Uniqueness
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O7S2/c1-28-13-11-22(12-14-29-2)31(26,27)18-7-3-15(4-8-18)19(23)21-16-5-9-17(10-6-16)30(20,24)25/h3-10H,11-14H2,1-2H3,(H,21,23)(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPJPCMSQWIZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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